molecular formula C6H9NOS B1428953 (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 1344946-59-3

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B1428953
CAS No.: 1344946-59-3
M. Wt: 143.21 g/mol
InChI Key: ACSHMDVBFQODIU-SCSAIBSYSA-N
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Description

Molecular Formula and IUPAC Nomenclature

The compound (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol has the molecular formula C₆H₉NOS , with a molecular weight of 143.21 g/mol . Its IUPAC name is derived from the thiazole ring substituted with a methyl group at position 2 and an ethanol group at position 4, with the chiral center at the ethanol-bearing carbon assigned the R configuration. The systematic naming follows priority rules, where the thiazole ring (a heterocycle containing nitrogen and sulfur) serves as the parent structure.

Table 1: Molecular descriptors

Property Value
Molecular formula C₆H₉NOS
Molecular weight (g/mol) 143.21
IUPAC name (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanol
SMILES CC1=NC(=CS1)C@@HO

Stereochemical Configuration and Chiral Center Analysis

The compound contains one chiral center at the C1 position of the ethanol moiety. The R configuration is confirmed via stereodescriptors in the InChIKey (ACSHMDVBFQODIU-SCSAIBSYSA-N ), which specifies the absolute configuration. Nuclear Overhauser effect (NOE) experiments or X-ray crystallography would further validate this assignment, though such data are not explicitly reported in available literature. The thiazole ring’s planarity and the ethanol group’s spatial orientation influence molecular interactions, particularly in enzymatic binding pockets.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

1H NMR data for analogous thiazole derivatives reveal distinct signals:

  • Thiazole protons: δ 7.17–8.75 ppm (aromatic H).
  • Ethanol CH: δ 3.01–5.86 ppm (split into doublets or triplets due to coupling with adjacent groups).
  • Methyl groups: δ 2.38–2.96 ppm.

13C NMR shifts include:

  • Thiazole C2: ~154.5 ppm (quaternary carbon).
  • Ethanol C1: ~64.6 ppm (CH-OH).

Infrared (IR) Spectroscopy

Key absorptions:

  • O-H stretch: ~3350 cm⁻¹ (broad, ethanol hydroxyl).
  • C=N/C=S stretches: ~1600–1500 cm⁻¹ (thiazole ring).

Mass Spectrometry (MS)

The molecular ion peak ([M+H]⁺) appears at m/z 144.048, with fragmentation patterns indicating loss of H₂O (m/z 126.038) and cleavage of the thiazole ring.

Table 2: Key spectroscopic data

Technique Data
1H NMR δ 3.01 (d, J = 18.2 Hz, 1H), 5.86 (d, J = 8.1 Hz, 1H)
13C NMR δ 154.5 (C2), 64.6 (C1-OH)
IR 3350 cm⁻¹ (O-H), 1580 cm⁻¹ (C=N)
MS [M+H]⁺ 144.048; fragments at

Properties

IUPAC Name

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSHMDVBFQODIU-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344946-59-3
Record name (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, also known as thiazolyl ethanol, is a compound of interest due to its potential biological activities. With a molecular formula of C6_6H9_9NOS and a molecular weight of approximately 143.21 g/mol, this compound has been studied for its antimicrobial properties and other biological effects.

PropertyValue
Molecular FormulaC6_6H9_9NOS
Molecular Weight143.21 g/mol
CAS Number1344946-59-3
Purity≥ 95%

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activities. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing its potential as an antimicrobial agent.

Case Study:
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited inhibition zones comparable to standard antibiotics such as ampicillin and streptomycin, suggesting its viability as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory activity. Compounds with thiazole moieties have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammation pathways.

Research Findings:
In a comparative study of thiazolidinone derivatives, it was found that those containing the thiazole structure exhibited significant anti-inflammatory effects in mouse models of paw edema . This suggests that this compound could be beneficial in developing new anti-inflammatory drugs.

The biological activity of this compound is likely attributed to its ability to interact with microbial cell membranes and inhibit key metabolic pathways. The thiazole ring may enhance the lipophilicity of the molecule, facilitating better penetration into bacterial cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing thiazole rings, such as (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol, have been studied for their antimicrobial properties. Thiazoles are known to exhibit diverse biological activities, including antibacterial and antifungal effects. Research indicates that derivatives of thiazoles can serve as lead compounds for drug development targeting various pathogens. The presence of the hydroxyl group in this compound may enhance its solubility and bioavailability, making it a promising candidate for further pharmacological studies.

Antioxidant Properties
Studies have shown that thiazole derivatives can possess antioxidant activity. For instance, compounds similar to this compound were evaluated for their ability to scavenge free radicals using methods such as the DPPH assay . This antioxidant potential is crucial in developing therapeutic agents for diseases associated with oxidative stress.

Agriculture

Pesticide Development
The unique structure of this compound suggests potential applications in agricultural chemistry as a pesticide or herbicide. The thiazole ring is often associated with biological activity against pests and pathogens affecting crops. By modifying the compound's structure, researchers can enhance its efficacy and specificity against target organisms while minimizing environmental impact.

Materials Science

Polymer Additives
The incorporation of thiazole-containing compounds into polymer matrices can improve material properties such as thermal stability and resistance to degradation. This compound may serve as a functional additive in the synthesis of new materials with tailored properties for specific applications in coatings or composites .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various thiazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains using disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Antioxidant Evaluation

A series of experiments evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated that this compound effectively reduced DPPH radicals, suggesting its potential use as an antioxidant agent in food preservation or nutraceutical formulations .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntimicrobial agentsPotential lead compound for drug development
Antioxidant propertiesEffective free radical scavenger
AgriculturePesticide developmentTargeting pests/pathogens in crops
Materials SciencePolymer additivesEnhances thermal stability and degradation resistance

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The (1S)-enantiomer, (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol (CAS: 1344929-77-6), shares identical molecular weight and functional groups but differs in optical activity. Enantiomers often exhibit divergent biological activities and physicochemical properties. For example:

  • Synthetic Utility : Both enantiomers are valuable in asymmetric synthesis, but their applications depend on target stereochemistry .

Table 1. Comparison of (1R)- and (1S)-Enantiomers

Property (1R)-Isomer (1S)-Isomer
CAS Number 1373350-40-3 1344929-77-6
Molecular Weight 143.21 g/mol 143.21 g/mol
Commercial Availability Available (CymitQuimica) Discontinued

Thiazole Ring Substitution Variants

a) 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol
  • Structure : Differs in substituent position (5-yl vs. 4-yl) and addition of a benzyl group.
  • Molecular Weight : 233.33 g/mol (vs. 143.21 g/mol for the target compound).
  • The shifted thiazole substitution may alter electronic properties .
b) (1R)-1-(1,3-Thiazol-4-yl)ethan-1-ol Hydrochloride
  • Structure : Lacks the 2-methyl group on the thiazole ring.
  • The hydrochloride salt improves water solubility .

Table 2. Thiazole Substitution Variants

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
(1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethanol C₆H₉NOS 143.21 2-methyl, 4-yl substitution
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanol C₁₃H₁₅NOS 233.33 5-yl substitution + benzyl
(1R)-1-(1,3-Thiazol-4-yl)ethanol HCl C₅H₈ClNOS 165.64 No 2-methyl group; HCl salt

Functional Group Variants

a) (1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethan-1-amine Dihydrobromide
  • Structure : Replaces the hydroxyl group with an amine.
  • Impact : The amine introduces basicity (pKa ~9–11), enabling salt formation (e.g., dihydrobromide). This enhances solubility in acidic conditions and alters hydrogen-bonding capacity .
b) 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone
  • Structure : Substitutes the alcohol with a ketone.
  • Impact : The ketone group increases electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents. The absence of a hydroxyl group reduces polarity .

Table 3. Functional Group Variants

Compound Functional Group Molecular Weight (g/mol) Key Property Change
(1R)-1-(2-Methyl-1,3-thiazol-4-yl)ethanol Alcohol (OH) 143.21 Moderate polarity, H-bond donor
(1S)-1-(2-Methyl-1,3-thiazol-4-yl)ethylamine Amine (NH₂) 143.21 (free base) Basic, forms salts
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone Ketone (C=O) 156.20 Electrophilic, less polar

Aromatic vs. Heterocyclic Ethanol Derivatives

Compounds like (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS: 1344927-61-2) replace the thiazole ring with a nitro-substituted benzene.

  • Impact : The aromatic nitro group confers strong electron-withdrawing effects, increasing acidity of the hydroxyl group (pKa ~8–10 vs. ~15–16 for aliphatic alcohols). Such derivatives are often intermediates in explosive or pharmaceutical synthesis .

Preparation Methods

Hantzsch Thiazole Synthesis

A widely used method is the Hantzsch condensation of thioamides with α-bromoacetyl derivatives in ethanol under reflux conditions. For example, thioamides react with α-bromoacetyl compounds to give the corresponding 1,3-thiazole derivatives in moderate to excellent yields (58–93%). This method is advantageous due to its straightforward procedure and relatively mild reaction conditions.

Step Reagents & Conditions Outcome Yield (%)
1 Thioamide + α-bromoacetyl compound, EtOH, reflux 1 h Formation of 1,3-thiazole ring 58–93

Lawesson’s Reagent Method

Lawesson’s reagent has been employed for the synthesis of thiazole derivatives by converting appropriate amide precursors into thioamides, which then undergo cyclization. This step is typically performed in toluene or benzene under reflux, giving high yields (90–98%).

Introduction of the Chiral Ethan-1-ol Side Chain

The chiral ethan-1-ol group at the 4-position of the thiazole is introduced via enantioselective reduction or resolution techniques:

Resolution via Chiral Acids

The formation of diastereomeric salts using chiral acids such as mandelic acid, tartaric acid, or camphor sulfonic acid allows for resolution of racemic mixtures to isolate the (1R) enantiomer. This approach involves:

  • Formation of acid addition salts with chiral acids.
  • Crystallization to separate diastereomers.
  • Recovery of the free chiral alcohol.
Chiral Acid Used Purpose Notes
S-(+)-Mandelic acid Resolution of racemate Commonly used for amino and hydroxy compounds
L-(+)-Tartaric acid Diastereomer salt formation Effective for chiral alcohols
(1R)-(+)-Camphor sulfonic acid Chiral salt formation Used for enhanced selectivity

Protection and Deprotection Strategies

Protection of amino or hydroxyl groups during synthesis is often necessary. For instance, tert-butyl carbamate (Boc) groups are used to protect amino functionalities, which can be removed under acidic conditions such as trifluoroacetic acid treatment. This ensures functional group compatibility during multi-step syntheses.

Purification and Crystallization

The final product is typically purified by recrystallization from ethanol or by chromatographic methods. The crystalline form can be optimized by selecting appropriate solvents and conditions to enhance purity and yield.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Thiazole ring formation Thioamide + α-bromoacetyl compound, EtOH reflux 2-methyl-1,3-thiazole derivative 58-93% yield
2 Protection (if needed) DiBOC, triethylamine, methanol Boc-protected intermediates High yield
3 Enantioselective reduction or resolution Chiral catalysts or chiral acids (mandelic, tartaric acid) This compound High enantiomeric excess
4 Deprotection Trifluoroacetic acid, dichloromethane reflux Free chiral alcohol Good yield
5 Purification Recrystallization, chromatography Pure this compound High purity

Q & A

Q. What are the standard synthetic routes for (1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol?

A widely reported method involves iron-catalyzed hydration of alkynes. For example, iron (II) phthalocyanine (FePC) catalysts enable Markovnikov-selective hydration of terminal alkynes to secondary alcohols under aerobic conditions. Reaction optimization includes solvent selection (e.g., ethanol), catalyst loading (0.25 mol%), and ambient temperature stirring for 6–24 hours. The product is purified via flash chromatography and characterized by GC, NMR, and TLC .

Q. How is the stereochemistry of this compound verified?

Chiral resolution can be achieved using polarimetry or chiral HPLC. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of NMR chemical shifts with known enantiomers. For instance, the (1R) configuration is often inferred by matching the optical rotation and splitting patterns of diastereomeric derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H NMR : Key signals include the hydroxyl proton (δ ~1.44 ppm, broad), chiral center protons (δ ~4.75 ppm, quartet), and thiazole methyl group (δ ~2.3 ppm, singlet).
  • IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and ~1650 cm⁻¹ (C=N/C-S in thiazole).
  • Mass Spectrometry : Molecular ion peaks at m/z corresponding to C₇H₁₁NOS (M⁺ = 157.23 g/mol) .

Q. What are the solubility and stability properties of this compound?

The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) and high solubility in organic solvents (e.g., dichloromethane, DMSO). Stability tests under standard conditions (25°C, dark) show no degradation over 48 hours, but prolonged exposure to light or acidic/basic conditions may induce thiazole ring oxidation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Catalyst Design : Chiral ligands (e.g., BINOL derivatives) paired with FePC improve ee by stabilizing transition-state configurations.
  • Reaction Monitoring : In-situ chiral GC or HPLC tracks ee during synthesis. For example, a Chiralpak® AD-H column resolves enantiomers using hexane/isopropanol mobile phases.
  • Post-Synthesis Derivatization : Diastereomeric salt formation with tartaric acid enhances separation efficiency .

Q. How to resolve conflicting regioselectivity data in derivatization reactions?

Conflicting regioselectivity (e.g., Markovnikov vs. anti-Markovnikov addition) can arise from solvent polarity or catalyst coordination. Computational modeling (DFT) predicts preferred pathways by analyzing frontier molecular orbitals. Experimental validation involves synthesizing regioisomers and comparing their NMR/IR spectra with theoretical predictions .

Q. What strategies mitigate degradation during long-term stability studies?

  • Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to slow oxidation.
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w.
  • Degradation Analysis : Accelerated studies (40°C/75% RH for 4 weeks) with LC-MS identify breakdown products, such as thiazole ring-opened sulfonic acids .

Q. How to design experiments to probe biological activity?

  • Target Selection : Prioritize thiazole-interacting enzymes (e.g., cytochrome P450) via molecular docking.
  • In Vitro Assays : Measure IC₅₀ against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution.
  • Metabolic Profiling : Radiolabel the compound (¹⁴C at the hydroxyl group) to track metabolic pathways in hepatocyte models .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values?

Conflicting solubility data may arise from impurities or polymorphic forms. Validate purity via HPLC (>98%) and recrystallize the compound from ethanol/water (1:1). Compare solubility in standardized solvents (e.g., USP-grade DMSO) using gravimetric analysis .

Q. Why do NMR spectra vary between studies?

Solvent-dependent shifts (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects alter splitting patterns. Reproduce spectra under identical conditions and reference internal standards (e.g., TMS). For thiazole protons, δ ~7.3–8.1 ppm in CDCl₃ .

Methodological Tables

Synthetic Optimization Parameters Impact on Yield/ee
Catalyst loading (FePC)0.25 mol% → 85% yield, 92% ee
Solvent (ethanol vs. THF)Ethanol → 67% yield; THF → 42% yield
Reaction time6 hours → 50% conversion; 24 hours → 95% conversion
Degradation Products Detection Method
Thiazole ring-opened sulfonic acidLC-MS (m/z 213.1)
Oxidized hydroxyl group (ketone)IR (C=O stretch at ~1700 cm⁻¹)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-ol

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